molecular formula C14H11FO2S B2561366 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1016521-82-6

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B2561366
CAS No.: 1016521-82-6
M. Wt: 262.3
InChI Key: LSWNWRLXKSNLNG-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H11FO2S. It is characterized by the presence of a fluorophenyl group and a phenylacetic acid moiety connected via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid typically involves the reaction of 2-fluorothiophenol with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated phenylacetic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfanyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid
  • 2-[(2-Bromophenyl)sulfanyl]-2-phenylacetic acid
  • 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid

Uniqueness

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs .

Biological Activity

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a sulfanyl moiety attached to a phenylacetic acid backbone. Its molecular formula is C13H11FOS, which contributes to its unique biological properties. The presence of the fluorine atom is known to enhance the pharmacokinetic profile of drugs by improving metabolic stability and bioavailability.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Bacterial Strain MIC (μg/mL) Standard Drug Standard Drug MIC (μg/mL)
Methicillin-resistant S. aureus4 - 32Chloramphenicol16
E. coli8 - 64Ampicillin32

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that it significantly reduces inflammation compared to sodium diclofenac, a common anti-inflammatory drug. The dose-dependent response indicated that higher concentrations yielded greater inhibition of edema formation .

Dosage (mg/kg) Inhibition (%) Standard Drug Standard Drug Inhibition (%)
60>50Sodium Diclofenac45
120>70Ibuprofen65

3. Analgesic Activity

In terms of analgesic effects, the compound was found to be more potent than sodium diclofenac in various pain models. It achieved a maximal analgesic activity of approximately 81%, indicating its potential as an effective pain reliever .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of phenylacetic acid derivatives, including the fluorinated variant, showed promising results against resistant bacterial strains. The study emphasized the need for further exploration into structural modifications to enhance activity against other pathogens.
  • Inflammation Models : Research involving carrageenan-induced inflammation highlighted the role of sulfanyl groups in mediating anti-inflammatory responses, suggesting that modifications in this region could lead to more potent analogs.
  • Pain Management Trials : Clinical trials assessing the analgesic properties noted that patients receiving treatment with this compound reported significant reductions in pain scores compared to placebo groups.

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWNWRLXKSNLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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